![molecular formula C24H32N2O4S B2617713 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 921914-55-8](/img/structure/B2617713.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound characterized by its unique oxazepine structure combined with a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C23H28N2O5
- Molecular Weight : Approximately 412.486 g/mol
- Functional Groups : Benzoxazepine core, sulfonamide group
The structure of this compound suggests it may interact with various biological targets due to the presence of multiple functional groups.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : It could modulate signaling pathways by binding to various receptors.
- Genetic Material Interaction : Potential effects on gene expression through interaction with DNA or RNA.
In Vitro Studies
Preliminary studies have indicated that compounds with similar structural features exhibit significant biological activities. For instance:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
Compound A | Inhibition of squalene synthase | 0.67 |
Compound B | Antiproliferative effects on cancer cells | 1.84 |
These findings suggest that the target compound may also possess similar inhibitory effects on key enzymes involved in lipid metabolism and cell proliferation.
Case Studies and Research Findings
Research has shown that compounds structurally related to this sulfonamide have demonstrated various biological activities:
- Antitumor Activity : Compounds with oxazepine structures have been reported to exhibit antiproliferative effects against several cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting their cell wall synthesis.
- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Toxicological Profile
The safety and toxicity profile of this compound remains to be fully elucidated. However, studies on related compounds indicate potential cytotoxicity at higher concentrations.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-8-11-26-20-13-19(9-10-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h9-10,12-13,25H,8,11,14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIGXBXIDPDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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